3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
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Overview
Description
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, nitro, and methoxy groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixed acid system within droplet-based microreactors . The optimized reaction conditions include a temperature of 308 K, a molar ratio of nitric acid to sulfuric acid (N/S) of 1.6, and the addition of acetic anhydride to improve solubility and water absorbability .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure high efficiency and safety. The use of microreactor technology allows for precise control over reaction parameters, leading to improved conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Substitution: Replacement of functional groups, such as halogen atoms, with other substituents.
Oxidation and Reduction: Alteration of oxidation states of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, acetic anhydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically results in the formation of nitro-substituted derivatives, while substitution reactions can yield a variety of functionalized compounds .
Scientific Research Applications
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, leading to its diverse effects. For instance, its fungicidal activity may be attributed to its ability to disrupt fungal cell membranes or interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid: A precursor in the synthesis of the target compound.
1,3-bis(2-chloro-4-(trifluoromethyl)phenoxy)benzene: Another compound with similar structural features.
Uniqueness
The uniqueness of 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF7NO6/c1-30-15(19,17(23,24)25)14(27)31-9-3-4-11(26(28)29)13(7-9)32-12-5-2-8(6-10(12)18)16(20,21)22/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGHYYLADOPDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF7NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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